1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-ethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-6-5-7-12(10-11)20-15(13-8-3-4-9-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZRRIYRIQUOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Method
- The most common synthetic route to this compound involves the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne precursor, catalyzed by copper(I) ions.
- This “click chemistry” approach is efficient, regioselective, and widely used for constructing 1,2,3-triazole rings.
| Step | Description | Details |
|---|---|---|
| 1 | Preparation of azide precursor | Synthesis of 3-ethylphenyl azide or pyridinyl azide derivatives |
| 2 | Preparation of alkyne precursor | Synthesis of alkyne functionalized with carboxylic acid or protected derivatives |
| 3 | Cycloaddition reaction | Copper(I)-catalyzed reaction between azide and alkyne to form the triazole ring |
- Copper(I) catalysts such as CuSO4/sodium ascorbate or Cu(OTf)2 complexes.
- Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or mixtures.
- Temperature: Typically room temperature to moderate heating (25–50 °C).
- Reaction times: Several hours until completion monitored by TLC.
Industrial Scale Considerations:
- Optimization of temperature, solvent, and catalyst concentration enhances yield and purity.
- Continuous flow reactors are sometimes employed for safety and efficiency in scale-up.
Reference:
Cycloaddition of Aryl Azides with β-Ketoesters under Basic Conditions
- Recent research reports high-yielding cycloaddition reactions of β-ketoesters with aryl azides to produce 1,2,3-triazoles bearing carboxylate groups.
- The reaction outcome depends on the substitution pattern of the β-ketoester and azide.
- 2-Unsubstituted β-ketoesters yield 5-methyl-1,2,3-triazoles.
- 2-Alkyl-substituted β-ketoesters yield 5-hydroxy-1,2,3-triazoles, which are acidic and may serve as bioisosteres of hydroxamic acids.
- Pyridyl azides with substitution at the 2-position (ortho to nitrogen) show lower reactivity or require copper catalysis for moderate yields.
| Parameter | Condition |
|---|---|
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K2CO3 |
| Solvent | Dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) |
| Temperature | 40–50 °C for several hours |
| Catalyst (optional) | Copper triflate complex for less reactive azides |
| Entry | β-Ketoester Type | Azide Type | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate (unsubstituted) | 4-pyridyl azide | None | 80 | High yield, regioselective |
| 2 | Ethyl acetoacetate | 3-pyridyl azide | None | 72 | Good yield |
| 3 | Ethyl acetoacetate | 2-pyridyl azide | None | 0 | No conversion |
| 4 | Ethyl acetoacetate | 2-pyridyl azide | Cu(OTf)2·C6H5CH3 in DMSO | 50 | Moderate yield with catalyst |
| 5 | 2-substituted β-ketoester | Phenyl azide | None | 5-hydroxy-triazole formed exclusively | Divergent reaction pathway |
Reference:
Two-Step Synthesis via β-Ketoester and Pyridyl Azide Intermediates
- A two-step synthetic route involves first forming an ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate intermediate.
- This intermediate is then converted to the corresponding 5-formyl derivative by acid hydrolysis.
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cycloaddition of pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in DMSO with K2CO3 base | 40–50 °C, ~7 hours | 89 |
| 2 | Hydrolysis of acetal group to form 5-formyl derivative | Reflux in 1,4-dioxane with HCl | 91 |
- Products confirmed by 1H and 13C NMR spectroscopy.
- High purity and yields demonstrate the efficiency of this synthetic scheme.
Reference:
- MDPI publication (2022) details this two-step synthesis and structural characterization of related triazole carboxylates.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Base | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Copper(I)-Catalyzed Cycloaddition (CuAAC) | Azide + Alkyne | Cu(I) salts (e.g., CuSO4/ascorbate) | DMSO, MeCN | RT to 50 °C | High (varies) | Regioselective, scalable, widely used |
| One-Step from Azide and β-Ketoester | Azide + β-ketoester | Base (e.g., K2CO3) | Various | Mild | High | Simplified, large-scale feasible |
| Cycloaddition with β-Ketoesters (Basic) | β-Ketoester + Aryl azide | Organic base (DBU, K2CO3) | DMSO, MeCN | 40–50 °C | 50–80 | Substitution pattern affects yield |
| Two-Step via Acetal Intermediate | Pyridyl azide + diethoxy-oxobutanoate | K2CO3 base + HCl hydrolysis | DMSO, 1,4-dioxane | 40–50 °C + reflux | ~90 | High purity, well-characterized products |
Chemical Reactions Analysis
Types of Reactions: 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The triazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their substituent variations:
Physicochemical Properties
- pKa and Solubility : Substituents significantly influence acidity and solubility. For example, 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a predicted pKa of ~2.97 and density of 1.45 g/cm³ . The ethyl group in the reference compound may slightly lower solubility compared to halogenated analogs.
- Thermal Stability : Boiling points for triazole derivatives range widely (e.g., ~538°C for the chloro-methyl analog ), suggesting high thermal stability.
Biological Activity
1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit tumor growth in various cancer cell lines. In particular, 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its effects on human lung cancer cells (H460) and has shown significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Studies indicate that triazole hybrids can exhibit potent antibacterial effects against a range of pathogens. For example, derivatives similar to 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated minimum inhibitory concentrations (MIC) in the nanomolar range against E. coli and other bacterial strains .
Enzyme Inhibition
Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another area where triazole compounds show promise. The structure of 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid may facilitate interactions with these enzymes, potentially leading to applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of triazole compounds can be attributed to several mechanisms:
- Interaction with Biological Targets : The unique structural features of triazoles allow them to bind effectively to various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce programmed cell death in cancer cells through the activation of apoptotic pathways.
- Modulation of Signaling Pathways : Triazoles may influence key signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that compounds with similar structures to 1-(3-ethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant anticancer activity against various cell lines. The study reported an IC50 value of approximately 15 µM for the compound's effectiveness against H460 cells .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a related triazole compound demonstrated MIC values as low as 0.0063 μmol/mL against E. coli, highlighting the potential utility of triazoles in combating bacterial infections .
Data Table: Biological Activities of Triazole Derivatives
Q & A
Q. Basic
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30) resolves impurities.
- Spectroscopy :
- X-ray Crystallography : SHELXL refinement (using WinGX suite) resolves bond lengths and angles, critical for confirming the triazole ring geometry .
How does ring-chain tautomerism affect the compound’s reactivity and bioactivity?
Advanced
The carboxylic acid and adjacent substituents can undergo tautomerism, forming cyclic hemiacetals (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). Key findings:
- Structural Impact : Tautomerization shifts electron density, altering binding affinity to targets like enzymes or receptors. For example, the tautomeric form may enhance hydrogen bonding in PROTAC linkers .
- Analytical Methods : Dynamic NMR (DMSO-d₆, 25°C) quantifies tautomer ratios. In one study, ~20% of the compound existed as a cyclic tautomer, affecting solubility and stability .
Implications : Tautomer-specific bioactivity must be considered in structure-activity relationship (SAR) studies to avoid misinterpretation of assay results.
What strategies resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies often arise from structural analogs, assay conditions, or tautomerism. Strategies include:
- Comparative SAR Analysis : Tabulate activities of analogs (e.g., 5-(difluoromethyl) vs. 5-(propan-2-yl) derivatives). For instance, difluoromethyl groups enhance antimicrobial potency by increasing lipophilicity .
- Experimental Replication : Control variables like solvent (DMSO vs. aqueous buffers) and pH. For example, acidic conditions stabilize the carboxylic acid form, altering protein binding .
- Meta-Analysis : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to correlate bioactivity with confirmed structures .
How to design assays evaluating the compound’s inhibitory effects on Wnt/β-catenin signaling?
Q. Advanced
- Cell-Based Assays : Use HEK293T cells transfected with a TCF/LEF luciferase reporter. Treat with the compound (1–50 µM) and measure luminescence suppression. Normalize to cytotoxicity (MTT assay) .
- Molecular Docking : Employ AutoDock Vina to model interactions with β-catenin’s binding pocket. Prioritize triazole and pyridine moieties for hydrophobic contacts .
- Validation : Compare IC₅₀ values with known inhibitors (e.g., ICG-001). Contradictory results may arise from off-target effects; mitigate via siRNA knockdown of parallel pathways .
What are best practices for refining the crystal structure of this compound using SHELXL?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
